molecular formula C15H14BrN3O2 B2928620 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 338393-53-6

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B2928620
CAS No.: 338393-53-6
M. Wt: 348.2
InChI Key: VDMUFJGPNSEKFI-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schiff bases are a class of organic compounds bearing the functional group R1R2C=NR3, where R3 ≠ H. They are often derived from an aromatic or aliphatic amine and a carbonyl compound by nucleophilic addition forming a hemiaminal, followed by a dehydration to generate an imine .


Synthesis Analysis

Schiff bases are typically synthesized via a condensation reaction between a primary amine and a carbonyl compound. In the case of Schiff bases derived from pyridine derivatives, the pyridine derivative bearing either a formyl or amino group undergoes a Schiff base condensation reaction with the appropriate substrate under optimum conditions .


Molecular Structure Analysis

The molecular structure of Schiff bases can be characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to the presence of the imine functional group. They can act as ligands and form stable complexes with most transition metal ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can vary widely depending on their structure. They are typically solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : A study by Thomas et al. (2016) describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including similar compounds, for their potential antidepressant and nootropic activities. Compounds exhibited dose-dependent activities in mice, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Supramolecular Chemistry and Hydrogen Bonding

  • Hydrogen Bonding Attributes : Kala et al. (2016) prepared o-hydroxy Schiff bases, demonstrating the presence of intramolecular neutral hydrogen bonding (enol-imine type) through spectroscopic techniques, X-ray crystal structure determination, and DFT calculations. This study illustrates the role of hydrogen bonding in stabilizing molecular structures (A. Kala, Nanishankar V. Harohally, S. Naveen, M. Ramegowda, N. Lokanath, 2016).

Coordination Chemistry

  • Iron(III) Coordination : Benković et al. (2020) studied the coordination properties of similar aroylhydrazones toward Fe(III) ions using computational, spectrometric, and spectroscopic methods. The study revealed the formation of complexes with Fe(III), characterized by high stability and specific coordination modes, emphasizing the versatility of such compounds in coordination chemistry (T. Benković, D. Kontrec, Saša Kazazić, V. Chiș, S. Miljanić, N. Galić, 2020).

Supramolecular Architectures and DFT Analyses

  • Ultrasonically Synthesized Hydrazone Derivatives : Khalid et al. (2021) explored novel pyridine-based hydrazone derivatives for their supramolecular architectures due to hydrogen bonding. The study combined experimental techniques and density functional theory analyses to understand the stabilization mechanisms through intra- and intermolecular hydrogen bonds. This research provides insights into the material architecture and non-covalent interactions in solid-state chemistry (M. Khalid, Akbar Ali, S. Asim, M. Tahir, M. U. Khan, L. Vieira, A. F. Torre, Muhammad Usman, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound potentially affects the fatty acid biosynthesis pathway by inhibiting the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a disruption in the production of essential fatty acids, impacting various downstream cellular processes.

Safety and Hazards

The safety and hazards associated with Schiff bases can also vary depending on their specific structure. Some Schiff bases may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

Schiff bases, including those derived from pyridine, continue to be a subject of research due to their wide range of potential applications. They are studied for their potential use in medicinal chemistry, bioinorganic chemistry, and as chemosensors .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-2-21-14-6-5-13(16)8-12(14)10-18-19-15(20)11-4-3-7-17-9-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUFJGPNSEKFI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.